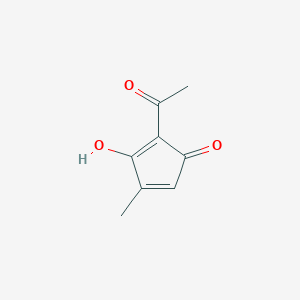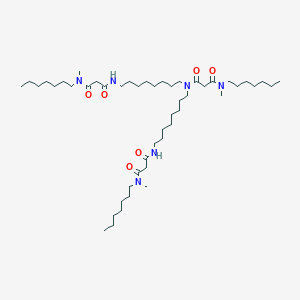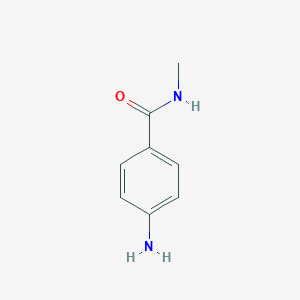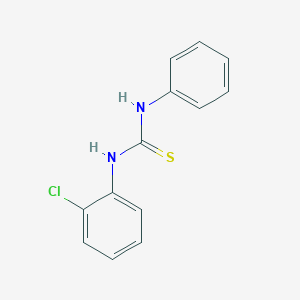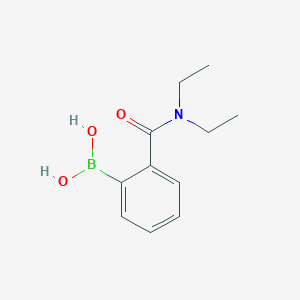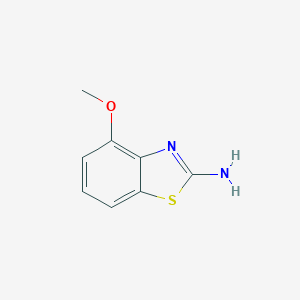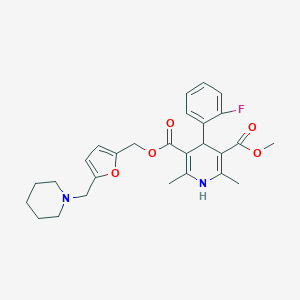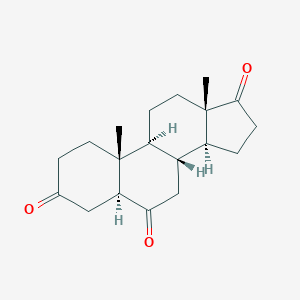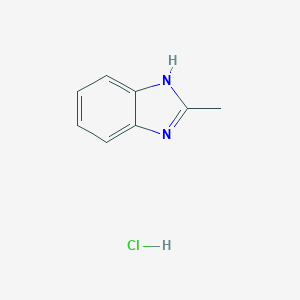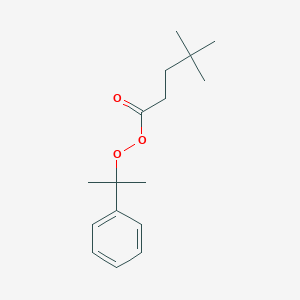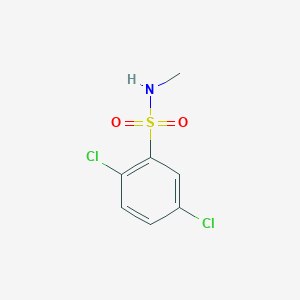![molecular formula C11H12O2 B161055 spiro[1H-2-benzofuran-3,2'-oxolane] CAS No. 139697-84-0](/img/structure/B161055.png)
spiro[1H-2-benzofuran-3,2'-oxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] is a chemical compound with the molecular formula C11H12O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 2-(phenylamino)fumarate with protonated 1-ethylindoline-2,3-dione, followed by cyclization and elimination of ethanol . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to achieve the desired transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3’-Fluoro-4,5-dihydro-3H-spiro[furan-2,9’-thioxanthene]
- (2R,4S)-4,6’-Dimethyl-4,5-dihydro-1’H,3H-spiro[furan-2,3’-naphtho[1,2-c]furan]-1’-one
- (2R,3R,4S,5R)-7′-Bromo-5-(2-hydroxyethyl)-4-[(4-methoxyphenyl)(dimethyl)silyl]-1′,3,5′-trimethyl-4,5-dihydro-3H-spiro
Uniqueness
4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
139697-84-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
spiro[1H-2-benzofuran-3,2'-oxolane] |
InChI |
InChI=1S/C11H12O2/c1-2-5-10-9(4-1)8-13-11(10)6-3-7-12-11/h1-2,4-5H,3,6-8H2 |
InChI Key |
HDPSVHYMMCEOCS-UHFFFAOYSA-N |
SMILES |
C1CC2(C3=CC=CC=C3CO2)OC1 |
Canonical SMILES |
C1CC2(C3=CC=CC=C3CO2)OC1 |
Synonyms |
4,5-DIHYDRO-3H,3'H-SPIRO[FURAN-2,1'-ISOBENZOFURAN] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


